[(2-Pyrrolidin-1-ylethyl)thio]acetic acid, also known as PETH, is a chemical compound characterized by its unique structure and biological activity. It is a metabolite of the psychoactive drug phencyclidine and has garnered attention in scientific research for its potential applications in understanding drug interactions and addiction mechanisms. The compound's molecular formula is with a molecular weight of 225.74 g/mol. It is primarily classified under thioacetic acids due to the presence of a thioether functional group, which enhances its reactivity and interaction with biological molecules .
The synthesis of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid typically involves several steps:
This multi-step synthesis allows for precise control over the final product's purity and yield, making it suitable for various research applications.
The molecular structure of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid features a pyrrolidine ring attached to an ethyl thio group and an acetic acid moiety.
The presence of the pyrrolidine ring contributes to the compound's unique properties, enhancing its biological activity and potential interactions with proteins and enzymes .
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid participates in various chemical reactions due to its functional groups:
These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid primarily revolves around its interactions with biological molecules:
Research indicates that the compound may interact with neurotransmitter systems, contributing to its effects on behavior and physiology .
Relevant data from spectroscopy (such as NMR and FTIR) confirm the structural integrity and functional groups present in [(2-Pyrrolidin-1-ylethyl)thio]acetic acid .
[(2-Pyrrolidin-1-ylethyl)thio]acetic acid has several scientific applications:
Researchers are exploring the compound's role in modulating protein functions, which could lead to advancements in drug development and treatment strategies for addiction-related disorders .
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is among the most prevalent structural motifs in FDA-approved therapeutics and bioactive natural products. Its significance stems from several key physicochemical and spatial properties:
Enhanced Three-Dimensionality and Sp³ Character: Unlike flat aromatic systems (e.g., pyrrole), pyrrolidine adopts non-planar "puckered" conformations due to pseudorotation. This inherent three-dimensionality provides superior coverage of pharmacophore space, facilitating optimal interactions with complex, topographically varied binding sites on biological targets [3] [9].
Stereochemical Complexity: The presence of up to four chiral centers within substituted pyrrolidines allows for precise spatial orientation of functional groups. This enantioselectivity is crucial for targeting chiral protein environments, enabling the design of ligands with high affinity and selectivity, while potentially mitigating off-target effects associated with racemic mixtures [3].
Favorable Physicochemical Properties: Pyrrolidine contributes significantly to the overall drug-likeness of molecules (Table 1). Its basic nitrogen (pKa ~11.3 for pyrrolidine itself) facilitates salt formation for improved solubility, while its ring structure and substituents influence lipophilicity (LogP), polar surface area (PSA), and hydrogen-bonding capacity (H-bond donors/acceptors). These properties are critical for achieving balanced ADME (Absorption, Distribution, Metabolism, Excretion) profiles [3] [6].
Established Therapeutic Relevance: Over 37 FDA-approved drugs incorporate the pyrrolidine ring, spanning diverse therapeutic areas: antihistamines (clemastine), anticholinergics (procyclidine, glycopyrronium), cognitive enhancers (aniracetam), antibacterials (clindamycin, anisomycin), ACE inhibitors (captopril, enalapril), calcium channel blockers (bepridil), antidepressants (rolipram), and anticonvulsants (ethosuximide). Recent additions (2022) include the insomnia treatment daridorexant, the myelofibrosis drug pacritinib (JAK2 inhibitor), and the cholangiocarcinoma therapy futibatinib (FGFR inhibitor) [6] [9]. This extensive validation underscores the pyrrolidine ring's adaptability and effectiveness as a core scaffold.
Table 1: Key Physicochemical Parameters of Pyrrolidine Compared to Related Structures [3]
Parameter | Cyclopentane | Pyrrolidine | Pyrrole | Significance |
---|---|---|---|---|
Dipole Moment (D) | 0.073 | 1.411 | 2.930 | Influences polarity, solubility, dipole-dipole interactions |
LogP | 3.000 | 0.459 | 0.750 | Measure of lipophilicity; impacts membrane permeability |
LogS | -2.642 | 0.854 | -0.175 | Predicted aqueous solubility (mol dm⁻³) |
CI_LogS | -2.709 | 0.809 | -0.542 | Conformation-independent predicted solubility |
pKBHX | 0 | 2.59 | 0.15 | Hydrogen-bond basicity scale; impacts H-bonding strength |
PSA (Ų) | 0 | 16.464 | 13.964 | Polar Surface Area; predictor of cell permeability (e.g., blood-brain barrier) |
H-bond Donors | 0 | 1.0 | 1.0 | Capacity to donate H-bonds |
H-bond Acceptors | 0 | 1.5 | 0.5 | Capacity to accept H-bonds |
The thioether (-S-CH₂-) linkage within [(2-Pyrrolidin-1-ylethyl)thio]acetic acid is a critical structural determinant, contributing significantly to its potential as a pharmacophore or linker:
Metabolic Stability: Compared to their ether (-O-) counterparts, thioethers generally exhibit greater resistance to enzymatic and chemical degradation, particularly oxidative processes mediated by cytochrome P450 enzymes. This enhanced stability can translate to longer in vivo half-lives for drug candidates incorporating this motif [6] [9].
Conformational Flexibility: The C-S-C bond angle (~100°) is significantly smaller than the C-O-C angle (~110°) in ethers, and the C-S bond length (~1.81 Å) is longer than C-O (~1.41 Å). This combination allows the thioether linkage to act as a flexible, yet conformationally restricted, spacer. It enables optimal positioning of the pyrrolidine nitrogen and the carboxylic acid moiety relative to each other and to complementary groups on a biological target, potentially enhancing binding affinity [6] [8].
Hydrophobic Contribution: While polarizable, the thioether sulfur is less hydrophilic than an ether oxygen. This contributes moderately to the overall lipophilicity of the molecule (LogP ~0.459 for the core structure), aiding passive membrane permeability while still allowing sufficient aqueous solubility, particularly when ionized (e.g., carboxylic acid or protonated amine) [3] [7].
Versatile Chemical Handle: The thioether sulfur can participate in interactions with metal ions in metalloenzymes or serve as a site for further chemical modification (e.g., oxidation to sulfoxide or sulfone, altering electronic properties and hydrogen bonding potential). The acetic acid terminus provides a point for conjugation (amide formation, esterification) or serves as a bioisostere for phosphate groups or other acidic functionalities in target engagement [4] [7] [8].
Impact on Hybrid Molecule Design: The integration of the pyrrolidine moiety via a thioethyl linker with an acetic acid tail creates a unique hybrid structure. This design is evident in compounds like 2-((2-(Pyrrolidin-1-yl)ethyl)thio)acetic acid (CAS 915924-49-1, MW 189.28) and its hydrochloride salt (CAS 1185299-63-1, MW 225.74) [1] [4] [7]. Minor structural variations, such as replacing the acetic acid with a 2-oxoacetyl group yielding [(2-oxo-2-pyrrolidin-1-ylethyl)thio]acetic acid (CAS 392709-45-4, MW 203.26) [8], significantly alter electronic distribution, hydrogen-bonding capacity, and potential metal chelation properties, showcasing the scaffold's tunability.
Table 2: Structural Variations and Properties of [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key SMILES Descriptor | Significant Feature |
---|---|---|---|---|---|
2-((2-(Pyrrolidin-1-yl)ethyl)thio)acetic acid | 915924-49-1 | C₈H₁₅NO₂S | 189.28 | OC(=O)CSCCN1CCCC1 | Free base form; carboxylic acid |
2-((2-(Pyrrolidin-1-yl)ethyl)thio)acetic acid HCl | 1185299-63-1 | C₈H₁₆ClNO₂S | 225.74 | Cl.OC(=O)CSCCN1CCCC1 | Hydrochloride salt; improved crystallinity |
[(2-oxo-2-pyrrolidin-1-ylethyl)thio]acetic acid | 392709-45-4 | C₈H₁₃NO₃S | 203.26 | O=C(O)CSC(C(=O)N1CCCC1)=O | Keto-acid variant; enhanced H-bond acceptor |
The development of [(2-Pyrrolidin-1-ylethyl)thio]acetic acid and its derivatives is not an isolated event but rather a convergence of established medicinal chemistry principles with contemporary synthetic and computational capabilities:
Evolution from Natural Product Inspiration: Pyrrolidine is ubiquitous in biologically active natural products (alkaloids) like nicotine (1), scalusamide A (2), (R)-bgugaine (3), 1,4-dideoxy-1,4-imino-d-ribitol (4), and aegyptolidine A (5) [3] [9]. These natural compounds often possess potent biological activities (antimicrobial, antifungal, anticancer, anti-inflammatory, enzyme inhibitory). The structural simplification of such complex natural molecules, retaining the core pyrrolidine pharmacophore while introducing synthetically tractable linkers like the thioether-acetic acid, is a classic strategy in medicinal chemistry. This scaffold represents such a pharmacophore-focused simplification, aiming to capture essential bioactivity while improving synthetic accessibility and pharmacokinetic optimization potential.
Leveraging Hybrid Pharmacophore Design: The conscious combination of the pyrrolidine moiety (known for CNS activity, enzyme inhibition, antibacterial effects) with a thioether linker and an ionizable carboxylic acid group exemplifies modern hybrid pharmacophore design. The carboxylic acid can mimic endogenous substrates (e.g., in enzyme active sites), participate in salt bridges, or serve as a point for prodrug derivatization. The thioether linker adds metabolic stability and flexibility. This deliberate assembly aims to create novel chemical entities with potentially improved or multi-targeted activities compared to simpler structures. Research on hybrid molecules incorporating pyrrolidine linked via various spacers to other pharmacophores (e.g., N-benzoylthiourea, thiohydantoin, thiazole, imidazole, indole, benzenesulfonamide, 1,2,4-oxadiazole) has demonstrated significant bioactivities (cholinesterase inhibition, carbonic anhydrase inhibition, antimicrobial, DNA gyrase/topoisomerase IV inhibition, DPP-IV inhibition) [6] [9], providing a strong rationale for exploring the specific thioether-acetic acid linked pyrrolidine scaffold.
Table 3: Therapeutic Areas Explored with Pyrrolidine-Containing Hybrids, Relevant to [(2-Pyrrolidin-1-ylethyl)thio]acetic Acid Development
Therapeutic Area | Target/Activity | Example Hybrid Structure | Key Finding/Activity | Relevance to Target Scaffold |
---|---|---|---|---|
Infectious Diseases | DNA Gyrase/Topo IV Inhibition | 1,2,4-Oxadiazole-pyrrolidine derivatives (e.g., 22c) | Potent inhibition (IC₅₀ ~3-8 µM vs Topo IV), superior to novobiocin reference [9] | Validates pyrrolidine-thioether/heterocycle hybrids as antibacterials |
Metabolic Disorders | DPP-IV Inhibition | Pyrrolidine sulfonamide derivatives (e.g., 23d) | Significant DPP-IV inhibition (IC₅₀ = 11.32 µM) for antidiabetic potential [9] | Demonstrates enzyme inhibition potential of substituted pyrrolidines |
Neurological Disorders | Acetylcholinesterase (AChE) Inhibition | N-Benzoylthiourea-pyrrolidine-indole hybrids (e.g., 15g) | Exceptional AChE inhibition (IC₅₀ = 0.029 µM) for Alzheimer's therapy [9] | Highlights potency achievable with complex pyrrolidine hybrids |
Cancer | Antiproliferative Agents | Pyrrolidine-substituted 3-amido-9-ethylcarbazole (e.g., 24) | Activity against HT-29 (colon) and SH-SY5Y (neuroblastoma) cancer cells [9] | Supports exploration of pyrrolidine cores in oncology |
Parasitic Infections | Anthelmintic | Pyrrolidine oxadiazoles (e.g., 25a, 25b) | Potent inhibition of Haemonchus contortus larval motility (IC₅₀ = 0.78 µM) [9] | Shows efficacy of pyrrolidine-linked heterocycles against parasites |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2